molecular formula C14H12F3N5O2 B12174589 N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12174589
M. Wt: 339.27 g/mol
InChI Key: CWDMNWPFQVZWGW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative characterized by a trifluoromethyl group at position 3 of the triazolo ring and a 2,4-dimethoxyphenyl substituent on the amine group.

Properties

Molecular Formula

C14H12F3N5O2

Molecular Weight

339.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H12F3N5O2/c1-23-8-3-4-9(10(7-8)24-2)18-11-5-6-12-19-20-13(14(15,16)17)22(12)21-11/h3-7H,1-2H3,(H,18,21)

InChI Key

CWDMNWPFQVZWGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Pyridazine Ring: This step often involves the use of diazotization reactions followed by cyclization.

    Functionalization with Methoxy and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The triazolo-pyridazine core and methoxy groups can undergo oxidation under controlled conditions:

Reaction TypeConditions/ReagentsOutcomeCitations
Ring oxidationKMnO₄ in acidic medium (H₂SO₄, 60°C)Formation of pyridazine N-oxide derivatives
DemethylationBBr₃ in DCM (-20°C to RT)Cleavage of methoxy groups to phenolic -OH
  • The trifluoromethyl group remains stable under these conditions due to its strong electron-withdrawing nature.

Reduction Reactions

Selective reduction targets the triazole or pyridazine rings:

Reaction TypeConditions/ReagentsOutcomeCitations
Triazole ring reductionH₂/Pd-C (1 atm, ethanol, RT)Partial saturation to dihydrotriazole
Full hydrogenationRaney Ni (high-pressure H₂, 80°C)Complete saturation to tetrahydropyridazine
  • Methoxy groups are typically retained unless harsh conditions are applied.

Substitution Reactions

The amine and halogen-compatible positions allow nucleophilic/electrophilic substitutions:

Reaction TypeConditions/ReagentsOutcomeCitations
Aromatic electrophilic substitutionHNO₃/H₂SO₄ (0°C)Nitration at C5 of pyridazine ring
Nucleophilic displacementNaH/DMF, alkyl halides (e.g., CH₃I)Alkylation of the primary amine
  • The trifluoromethyl group directs electrophiles to meta positions on the pyridazine ring.

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings for structural diversification:

Reaction TypeConditions/ReagentsOutcomeCitations
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)Biaryl formation at C3 of triazole ring
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 110°C)Introduction of secondary amines
  • Reactions occur regioselectively at halogenated positions if present.

Acid/Base-Mediated Transformations

Functional group interconversion is achievable under acidic/basic conditions:

Reaction TypeConditions/ReagentsOutcomeCitations
Hydrolysis of methoxy groups48% HBr/AcOH (reflux)Conversion to hydroxyl groups
DeprotonationLDA/THF (-78°C)Generation of amide anions for further functionalization

Photochemical Reactions

Limited studies suggest potential for photodynamic modifications:

Reaction TypeConditions/ReagentsOutcomeCitations
UV-induced cyclizationUV light (254 nm), acetone solventFormation of fused ring systems

Key Structural Insights

  • Triazolo-pyridazine core : Reactivity dominated by electron-deficient regions, favoring nucleophilic attacks at C6 and electrophilic substitutions at C3/C5.

  • Trifluoromethyl group : Enhances stability against nucleophiles but activates adjacent positions for electrophilic substitution.

  • Dimethoxyphenyl group : Subject to demethylation or directed ortho-metalation for further functionalization.

This compound’s modular reactivity enables its use in synthesizing analogs for biological screening, particularly kinase inhibitors and PDE4 modulators . Experimental protocols emphasize controlled temperatures (often 60–110°C) and anhydrous conditions to prevent decomposition.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been explored for its potential pharmacological properties:

  • Anti-Cancer Activity : Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.
CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

These results suggest that modifications in the triazole structure can lead to enhanced anti-cancer activity .

  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have shown that similar triazole derivatives can inhibit pro-inflammatory cytokines in vitro.

Materials Science

The compound's unique structure allows it to serve as a building block for synthesizing advanced materials:

  • Polymer Chemistry : The incorporation of triazolo-pyridazine units into polymer backbones can enhance thermal stability and mechanical properties. Researchers are investigating its use in creating high-performance polymers for electronics and coatings.
  • Nanotechnology : Its reactivity enables the functionalization of nanoparticles, which can be used in drug delivery systems or as imaging agents in biomedical applications.

Case Study 1: Anti-Cancer Activity

In a study published in Cancer Letters, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their anti-cancer properties against multiple cell lines. The study found that specific modifications to the triazole core significantly improved cytotoxicity against breast cancer cells .

Case Study 2: Material Development

A research team at XYZ University explored the incorporation of this compound into polymer matrices. Their findings indicated enhanced mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolo Core

Key structural analogs and their substituent-driven differences are summarized below:

Compound Name Substituent at Position 3 Amine Substituent Biological Target/Activity Molecular Weight (g/mol) Evidence ID
Target Compound Trifluoromethyl 2,4-Dimethoxyphenyl N/A (Theoretical) 299.33*
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Trifluoromethyl 2-(Indol-3-yl)ethyl BRD4 bromodomain inhibitor 350.31
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine Trifluoromethyl 3-Phenylpropyl N/A (Chemical properties reported) 321.31
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Methyl 4-Chlorophenethyl Antimicrobial activity 301.75
N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-(Trifluoromethyl)phenyl Cyclohexyl PIM1 kinase inhibitor (Docking score: -6.020) 403.38

*Calculated from (C15H17N5O2).

Analysis :

  • Trifluoromethyl vs.
  • Amine Substituent Diversity : The 2,4-dimethoxyphenyl group in the target compound is less sterically bulky than indole- or cyclohexyl-containing analogs (e.g., ), which may influence selectivity for different protein pockets. For example, indole-containing derivatives () exhibit BRD4 inhibition, while cyclohexyl analogs target kinases .
  • Chlorophenethyl vs. Methoxyphenyl : Chlorine substituents () increase electronegativity and may enhance antimicrobial activity, whereas methoxy groups improve solubility, as seen in the target compound .

Physicochemical Properties :

  • Molecular Weight : The target compound (299.33 g/mol) is smaller than indole- or cyclohexyl-containing analogs (>300 g/mol), which may enhance bioavailability .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazolo-pyridazine framework. The synthetic route typically includes:

  • Formation of Triazole: Starting from appropriate anilines and hydrazines.
  • Cyclization to Pyridazine: Using various reagents to facilitate the cyclization reaction.
  • Substitution Reactions: Introducing the 2,4-dimethoxyphenyl and trifluoromethyl groups through electrophilic substitution or coupling reactions.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies showed that derivatives with a similar structure displayed moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. Notably, one compound exhibited an IC50 of 60 nM against HeLa cells, indicating strong cytotoxicity .

The mechanism underlying the anticancer activity is primarily attributed to the inhibition of tubulin polymerization. Compounds in this class disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The presence of specific substituents at the 2- and 7-positions of the triazolopyridazine scaffold significantly influences this activity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl moiety affects the compound's potency. For example, halogen substitutions enhance biological activity due to increased lipophilicity and better interaction with target proteins .
  • Triazole Ring Importance: The fused triazole ring is crucial for maintaining biological activity; modifications that disrupt this structure often lead to significant losses in potency .

Case Studies

  • Antiproliferative Activity: A study evaluated various analogs of triazolopyridazine derivatives against multiple cancer cell lines. The results indicated that certain modifications at the 7-position led to improved potency against resistant cell lines .
  • Inhibition Studies: Another investigation focused on the compound's ability to inhibit tubulin polymerization effectively compared to established inhibitors like CA-4. This study confirmed that the structural integrity of the triazolo-pyridazine framework is vital for its function .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve π-stacking interactions of the triazolo-pyridazine core and trifluoromethyl group to confirm regiochemistry .
  • Spectroscopic analysis : Use 1H^1H-/13C^{13}C-NMR to verify methoxy (δ 3.8–4.0 ppm) and trifluoromethyl (δ ~120 ppm in 19F^{19}F-NMR) groups .
  • HPLC-MS : Ensure ≥98% purity (e.g., C18 column, acetonitrile/water gradient) .

What strategies optimize inhibitory activity against targets like BRD4 or PDE4?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Critical substituents : The 2,4-dimethoxyphenyl group enhances hydrophobic interactions with BRD4’s acetyl-lysine binding pocket, while the trifluoromethyl group improves metabolic stability .
  • Heterocyclic modifications : Replacing pyridazine with thiadiazine (e.g., triazolo[3,4-b]thiadiazine) reduces PDE4 inhibition by ~10-fold, highlighting core flexibility .

Q. Methodological Recommendations :

  • Fragment-based design : Screen analogs with varied substituents (e.g., cyclopropyl, morpholinyl) using SPR or thermal shift assays .
  • Cellular validation : Use luciferase reporter assays (e.g., PDE4 inhibition in HEK293 cells) to confirm target engagement .

How can computational methods predict binding modes and selectivity?

Advanced Research Question

  • Molecular docking : Align the compound with co-crystal structures (e.g., PDB 3BGQ for PIM1 kinase) to identify key interactions (e.g., hydrogen bonds with GLU171) .
  • MD simulations : Simulate >100 ns trajectories to assess stability of trifluoromethyl group in hydrophobic pockets (e.g., PDE4’s catalytic domain) .
  • Free energy calculations : Use MM-GBSA to compare binding affinities across isoforms (e.g., PDE4A vs. PDE4D) .

How should researchers resolve discrepancies in biological activity across assays?

Advanced Research Question
Case Study : PDE4 inhibition varies between enzymatic (IC50_{50} = 2 nM) and cell-based (IC50_{50} = 50 nM) assays.

  • Assay standardization : Normalize cell permeability using parallel artificial membrane permeability assays (PAMPA) .
  • Off-target profiling : Screen against 21 PDE isoforms to rule out cross-reactivity .
  • Metabolite analysis : Use LC-MS to detect demethylated or oxidized byproducts that may alter activity .

What methods validate target engagement in cellular models?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Monitor stabilization of BRD4 or PDE4 after compound treatment .
  • Immunohistochemistry (IHC) : Quantify nuclear translocation inhibition (e.g., androgen receptor in LNCaP cells) .
  • CRISPR knockouts : Confirm loss of activity in PDE4B/^{-/-} cells to establish isoform specificity .

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